2,3,5-Triphenyl-1H-pyrrol-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
62239-58-1 |
|---|---|
Molecular Formula |
C22H17NO |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-hydroxy-2,3,5-triphenylpyrrole |
InChI |
InChI=1S/C22H17NO/c24-23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22(23)19-14-8-3-9-15-19/h1-16,24H |
InChI Key |
JCSSAJOXFMBOSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Mechanistic Pathways in 1h Pyrrol 1 Ol Synthesis
Detailed Analysis of Nucleophilic Addition and Elimination Sequences
The formation of the pyrrole (B145914) ring in many classical syntheses, such as the Paal-Knorr synthesis, fundamentally relies on nucleophilic addition and subsequent elimination steps. organic-chemistry.orgalfa-chemistry.com In the context of synthesizing 2,3,5-Triphenyl-1H-pyrrol-1-ol, a plausible pathway involves the reaction of a 1,4-dicarbonyl compound, namely 1,2,4-triphenylbutane-1,4-dione, with hydroxylamine (B1172632) (or a derivative thereof).
The mechanism initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons of the dione. libretexts.org This addition forms a tetrahedral intermediate. chemistrysteps.comlibretexts.org A proton transfer from the nitrogen to the oxygen results in a neutral carbinolamine or hemiaminal intermediate. nih.gov This intermediate then undergoes an elimination reaction, where the hydroxyl group is removed as a molecule of water, leading to the formation of an imine or a related C=N bond. masterorganicchemistry.com This sequence of addition-elimination is repeated at the second carbonyl group, ultimately setting the stage for cyclization. chemguide.co.uksavemyexams.com
Table 1: Key Steps in Nucleophilic Addition-Elimination for 1H-Pyrrol-1-ol Synthesis
| Step | Reactants | Intermediate | Product of Step |
|---|---|---|---|
| 1. Nucleophilic Addition | 1,4-Dicarbonyl, Hydroxylamine | Tetrahedral Alkoxide | Carbinolamine (Hemiaminal) |
| 2. Proton Transfer | Carbinolamine | Zwitterionic Species | Neutral Carbinolamine |
Intramolecular Cyclization Processes
Following the initial nucleophilic addition-elimination events, intramolecular cyclization is the critical ring-forming step. nih.gov In the Paal-Knorr pathway, after one of the carbonyl groups has been converted to an imine (or its N-hydroxy equivalent), the remaining free carbonyl group is attacked by the nitrogen-containing moiety. alfa-chemistry.com
Role and Fate of Imine and Enamine Intermediates
Imine and enamine intermediates are central to many pyrrole synthesis pathways, including the Hantzsch and Paal-Knorr reactions. rgmcet.edu.inwikipedia.org An imine is formed when a primary amine (or in this case, hydroxylamine) condenses with a carbonyl group. nih.govyoutube.com This imine, if it possesses an α-hydrogen, can tautomerize to form a more nucleophilic enamine. researchgate.netmasterorganicchemistry.com
In the Hantzsch pyrrole synthesis, an enamine (formed from a β-ketoester and an amine) acts as the key nucleophile that attacks an α-haloketone. wikipedia.orgquimicaorganica.org In the Paal-Knorr synthesis, the reaction can proceed through either the cyclization of a hemiaminal or via an enamine intermediate. nih.govrgmcet.edu.in The enamine, formed after the initial condensation, attacks the second carbonyl group intramolecularly. The equilibrium between the imine and enamine forms can influence the reaction pathway and rate. researchgate.net The fate of these intermediates is to undergo cyclization and subsequent dehydration to form the heterocyclic ring. nih.gov
Table 2: Comparison of Imine and Enamine Roles in Pyrrole Synthesis
| Intermediate | Formation | Role | Subsequent Reaction |
|---|---|---|---|
| Imine | Condensation of amine and carbonyl | Electrophile at C=N bond | Tautomerization or intramolecular nucleophilic attack |
| Enamine | Tautomerization of imine | Nucleophile at α-carbon | Intramolecular attack on a carbonyl group |
Mechanistic Insights into Knoevenagel Condensation and Michael Addition Sequences
While not the most direct route to this compound, reaction sequences involving Knoevenagel condensation and Michael addition are powerful tools for constructing highly substituted heterocyclic rings. rsc.orgresearchgate.net A hypothetical pathway could involve a domino reaction.
The sequence would begin with a Knoevenagel condensation between an active methylene (B1212753) compound and a carbonyl compound to form an α,β-unsaturated system, which acts as a Michael acceptor. orientjchem.org For instance, a phenyl-substituted active methylene compound could react with a phenyl-substituted glyoxal (B1671930) derivative. A subsequent Michael addition of a nitrogen-based nucleophile to this acceptor would form an intermediate that could then cyclize to form the pyrrole ring. nih.govnih.gov This tandem Knoevenagel-Michael reaction allows for the controlled, stepwise formation of multiple carbon-carbon and carbon-nitrogen bonds in a single pot. nih.gov
Pathways for Oxidative Cyclization and Aromatization
The final step in many pyrrole syntheses is the aromatization of a dihydropyrrole (pyrroline) intermediate to the stable aromatic pyrrole. nih.gov After the five-membered ring is formed through intramolecular cyclization, it typically exists in a non-aromatic, hydrogenated state.
Aromatization is an oxidative process that involves the removal of two hydrogen atoms to form two double bonds within the ring. nih.gov This can be achieved through various methods. In some cases, the reaction conditions themselves or the presence of a mild oxidant facilitate this step. researchgate.net Common oxidizing agents used for this purpose include air (oxygen), iodine, or metal catalysts like palladium on carbon (Pd/C). nih.govorganic-chemistry.org The driving force for this step is the significant thermodynamic stability gained by forming the aromatic pyrrole ring system. researchgate.netnih.gov In some syntheses, this is referred to as oxidative cyclization, where the ring-closing and oxidation steps are coupled. researchgate.netrsc.orgresearchgate.net
Computational Studies on Tautomeric Equilibrium Between 3H-Pyrrol-3-one and 1H-Pyrrol-3-ol Forms
While specific computational studies on the tautomerism of this compound are not widely reported, analysis of related systems like 1H-pyrrol-3-ols provides significant insight. researchgate.net Tautomerism in these compounds involves the equilibrium between the hydroxy-pyrrole form (the enol or, in this case, enol-like form) and its corresponding keto tautomer, 3H-pyrrol-3-one. researchgate.net
Computational methods, particularly Density Functional Theory (DFT), are employed to investigate these equilibria. nih.gov Researchers calculate the relative energies of the different tautomers in the gas phase and in various solvents to predict which form is more stable. researchgate.net These studies analyze factors such as intramolecular hydrogen bonding, resonance stabilization, and solvent effects. nih.gov For example, in related hydroxy-heterocycles, the hydroxy (enol) form is often stabilized by resonance-assisted hydrogen bonding (RAHB). nih.gov The calculations provide crucial data on bond lengths, barrier heights for interconversion, and thermodynamic stability, which helps in understanding the chemical behavior and reactivity of these compounds. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,5 Triphenyl 1h Pyrrol 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an essential tool for determining the precise structure of organic molecules.
One-Dimensional (¹H and ¹³C) NMR Techniques
One-dimensional ¹H and ¹³C NMR spectra would be the first step in the characterization of 2,3,5-Triphenyl-1H-pyrrol-1-ol. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrole (B145914) ring and the three phenyl substituents. The integration of these signals would confirm the number of protons in each environment, while their chemical shifts and coupling patterns would provide information about their electronic environment and connectivity. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments, including those in the pyrrole core and the phenyl rings. The chemical shifts would be indicative of the hybridization and electronic nature of each carbon atom. Without experimental data, a table of expected chemical shifts cannot be compiled.
Application of GIAO-DFT for NMR Chemical Shift Predictions
In the absence of experimental data, theoretical calculations can provide valuable insights. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a powerful tool for predicting NMR chemical shifts. By creating a computational model of the molecule, it is possible to calculate the magnetic shielding tensors for each nucleus and, from these, the expected chemical shifts. Comparing these predicted shifts with experimental data, when available, can help to confirm structural assignments. For this compound, such a computational study would be highly informative but has not been reported in the literature.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.
Raman Spectroscopic Investigations and DFT-Predicted Spectra
Raman spectroscopy, being complementary to IR spectroscopy, would provide further information about the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, which might be weak or absent in the IR spectrum. The aromatic ring breathing modes of the phenyl groups would be expected to give strong signals. As with NMR, DFT calculations can be employed to predict the Raman spectrum, which can aid in the assignment of the observed vibrational bands.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unequivocally determining the molecular formula of a compound. For this compound, HRMS would yield a precise mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. This high-resolution data allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
The fragmentation pattern observed in the mass spectrum offers a roadmap to the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of the hydroxyl group (-OH), cleavage of the phenyl substituents, and fragmentation of the pyrrole ring itself. The analysis of these fragment ions helps to confirm the connectivity of the different structural units within the molecule. In the broader context of pyrrole derivatives, HRMS is a vital tool for confirming the successful synthesis of target molecules and for identifying byproducts. mjcce.org.mk
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing valuable information about its conjugation system. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become indispensable for interpreting and predicting UV-Vis spectra. researchgate.net By calculating the electronic transition energies and oscillator strengths, TD-DFT can generate a theoretical spectrum that can be compared with experimental data. scispace.com This comparison helps in assigning the observed absorption bands to specific electronic transitions, such as π → π* transitions within the conjugated system. For complex molecules like this compound, TD-DFT can help to understand how the interplay of the pyrrole core and the phenyl rings influences the electronic properties. researchgate.net
Table 1: Illustrative UV-Vis Absorption Data for Substituted Pyrroles
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |
| Pyrrole | 210 | ~15,000 | Ethanol | π → π |
| 2-Phenylpyrrole | 285 | ~12,000 | Methanol | π → π |
| Polypyrrole | >400 | - | Aqueous | π → π* |
X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography for Definitive Solid-State Structure Determination
While spectroscopic methods provide valuable data on connectivity and electronic structure, single-crystal X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. aip.org This method provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous structural elucidation. mdpi.commdpi.com
For this compound, a successful single-crystal X-ray diffraction analysis would reveal the planarity of the pyrrole ring, the orientation of the three phenyl substituents relative to the central ring, and the geometry around the N-hydroxyl group. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing. researchgate.net
Table 2: Representative Crystallographic Data Parameters
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry group of the crystal |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit in the crystal lattice |
| Z | The number of molecules in the unit cell |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |
Note: This table outlines the type of data obtained from a single-crystal X-ray diffraction experiment.
Integrated Spectroscopic Approaches for Resolving Structural Ambiguities
In many cases, a single spectroscopic technique is insufficient to resolve all structural ambiguities, especially for complex molecules with multiple functional groups and stereocenters. An integrated approach, combining data from various techniques such as MS, NMR, IR, and UV-Vis spectroscopy, is often necessary. organic-chemistry.orgbiorxiv.org
For instance, while MS can provide the molecular formula, it may not distinguish between isomers. NMR spectroscopy can then be used to determine the connectivity of atoms. UV-Vis spectroscopy provides information on the electronic system, which can be correlated with the proposed structure. By combining the pieces of the puzzle from each technique, a confident structural assignment can be made. nih.gov
Methodological Advances and Challenges in Complex Pyrrole Derivative Structure Elucidation
The structural elucidation of complex pyrrole derivatives, particularly those with reactive or unusual functional groups like the N-hydroxyl group, can present several challenges. The presence of multiple phenyl rings can lead to complex NMR spectra with overlapping signals. The N-hydroxyl group can participate in hydrogen bonding and tautomerism, which can further complicate spectral interpretation.
Advances in spectroscopic methods, such as higher field NMR spectrometers and more sensitive mass spectrometers, are continuously improving the ability to characterize these complex molecules. biorxiv.org Furthermore, the increasing accuracy and accessibility of computational methods, like TD-DFT, provide powerful tools to aid in the interpretation of experimental data and to predict spectroscopic properties. scispace.com The study of N-hydroxypyrroles is also an active area in biosynthesis research, where advanced techniques are used to characterize these rare natural products.
Theoretical and Computational Chemistry Studies of 2,3,5 Triphenyl 1h Pyrrol 1 Ol
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties, from optimized geometries to reactivity indices, providing a theoretical framework to understand and predict chemical behavior.
Energetic Analysis of Isomers and Tautomers
Pyrrole (B145914) derivatives can exist in different isomeric and tautomeric forms. DFT calculations are particularly useful for assessing the relative stabilities of these different forms by comparing their total electronic energies. For 2,3,5-Triphenyl-1H-pyrrol-1-ol, potential tautomers could involve the migration of the hydroxyl proton. By calculating the energies of the parent compound and its potential tautomers, it is possible to predict which form is thermodynamically more favorable. This information is vital for understanding the compound's reactivity and its behavior in different chemical environments.
Vibrational Frequency Analysis
Once the optimized geometry of this compound is obtained, a vibrational frequency analysis can be performed. This calculation serves two main purposes. Firstly, it confirms that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies. Secondly, it provides the theoretical vibrational spectrum (infrared and Raman) of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. These theoretical spectra can be compared with experimental data to aid in the structural characterization of the compound.
Electronic Structure Analysis
Beyond geometry and energetics, understanding the electronic structure of a molecule is key to predicting its reactivity. Computational methods offer valuable tools to visualize and quantify the distribution of electrons within a molecule.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, analysis of the spatial distribution of the HOMO and LUMO can reveal the likely sites for nucleophilic and electrophilic attack.
| Orbital | Description | Energy (eV) |
| HOMO | Highest Occupied Molecular Orbital | Data not available |
| LUMO | Lowest Unoccupied Molecular Orbital | Data not available |
| Energy Gap | The energy difference between HOMO and LUMO | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red regions indicate negative potential, corresponding to areas with an excess of electrons (e.g., lone pairs on heteroatoms), which are susceptible to electrophilic attack. Conversely, blue regions indicate positive potential, corresponding to electron-deficient areas (e.g., acidic protons), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and potentially on the electron-rich pyrrole ring, while positive potential would be expected around the hydroxyl proton.
Chemical Reactivity and Derivatization Strategies for 2,3,5 Triphenyl 1h Pyrrol 1 Ol
Reactivity Profiles of the N-Hydroxyl Group (N-OH)
The N-hydroxyl group is a key functional handle in 2,3,5-Triphenyl-1H-pyrrol-1-ol, offering several avenues for derivatization through reactions such as acylation, alkylation, oxidation, and reduction.
Acylation and Alkylation: The oxygen atom of the N-OH group can readily react with electrophiles. Acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyloxypyrroles. Similarly, alkylation with alkyl halides or other alkylating agents under basic conditions affords N-alkoxypyrroles. The choice of base and solvent is crucial for optimizing these reactions and preventing side reactions. acs.orgmdpi.commdpi.com
Oxidation: The N-hydroxyl group can be oxidized to a nitroxide radical. This transformation is typically achieved using mild oxidizing agents. The stability of the resulting nitroxide radical is influenced by the steric hindrance provided by the bulky phenyl groups, which can shield the radical center from dimerization or other decomposition pathways. Further oxidation can lead to the corresponding nitroso and nitro compounds. masterorganicchemistry.com
Reduction: The N-OH group can be reduced to the corresponding pyrrole (B145914) (N-H). This reduction can be accomplished using various reducing agents, such as zinc in acetic acid or catalytic hydrogenation. This reaction provides a route to 2,3,5-triphenylpyrrole from its N-hydroxy precursor. researchgate.net
N-O Bond Cleavage: The relatively weak N-O bond can be cleaved under certain conditions, leading to the formation of a pyrrolyl radical and a hydroxyl radical. mdpi.comnih.govresearcher.lifethieme-connect.de This reactivity can be exploited in radical reactions to generate new carbon-carbon or carbon-heteroatom bonds.
| Reaction Type | Reagents and Conditions | Product Type |
| Acylation | Acyl chloride/anhydride, base (e.g., pyridine (B92270), triethylamine) | N-Acyloxypyrrole |
| Alkylation | Alkyl halide, base (e.g., NaH, K2CO3) | N-Alkoxypyrrole |
| Oxidation | Mild oxidizing agents (e.g., Ag2O, PbO2) | Nitroxide radical |
| Reduction | Zn/CH3COOH, H2/Pd-C | 2,3,5-Triphenylpyrrole |
| N-O Bond Cleavage | Radical initiators, heat, or light | Pyrrolyl radical |
Reactivity at the Pyrrole Nitrogen (N-1) in 1H-Pyrrol-1-ols
While the hydroxyl group is the primary site of reactivity on the nitrogen atom, the nitrogen itself can participate in certain reactions, particularly after deprotonation of the N-OH group. The resulting anion is a potent nucleophile and can react with a variety of electrophiles.
Reactivity at the Pyrrole Ring Carbons (C-2, C-3, C-4, C-5)
The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. onlineorganicchemistrytutor.comuctm.edursc.orgquora.comyoutube.com In this compound, the C-2, C-3, and C-5 positions are occupied by phenyl groups, leaving the C-4 position as the primary site for electrophilic attack. However, the bulky phenyl groups at the adjacent C-3 and C-5 positions can sterically hinder the approach of electrophiles to the C-4 position. irb.hrnih.gov
Electrophilic Aromatic Substitution: Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to occur at the C-4 position, provided the steric hindrance can be overcome. acs.orgnih.govstackexchange.com The reactivity of the pyrrole ring is influenced by the N-hydroxyl group, which is an electron-donating group and thus activates the ring towards electrophilic attack.
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom at the C-4 position. synthesisspotlight.comsigmaaldrich.combeilstein-journals.org
Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid or other nitrating agents, leading to the formation of 4-nitro-2,3,5-triphenyl-1H-pyrrol-1-ol. masterorganicchemistry.comthieme-connect.destmarys-ca.edunih.govgoogle.comresearchgate.netrushim.ru
Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation, using a Lewis acid catalyst, can introduce acyl or alkyl groups at the C-4 position. acs.orgresearcher.lifestackexchange.comuni-bayreuth.denitech.ac.jpnih.gov However, the steric bulk of the triphenyl-substituted system may necessitate harsher reaction conditions.
| Reaction Type | Reagents and Conditions | Expected Product |
| Halogenation | NBS or NCS in a suitable solvent (e.g., CCl4, CH3CN) | 4-Halo-2,3,5-triphenyl-1H-pyrrol-1-ol |
| Nitration | HNO3/H2SO4 | 4-Nitro-2,3,5-triphenyl-1H-pyrrol-1-ol |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl3) | 4-Acyl-2,3,5-triphenyl-1H-pyrrol-1-ol |
| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl3) | 4-Alkyl-2,3,5-triphenyl-1H-pyrrol-1-ol |
Functional Group Interconversions and Modifications on the Phenyl Substituents
The three phenyl rings of this compound offer additional sites for chemical modification through electrophilic aromatic substitution reactions. The pyrrole ring acts as a substituent on these phenyl rings, influencing their reactivity and directing the position of incoming electrophiles.
Electrophilic Substitution on Phenyl Rings: Standard electrophilic aromatic substitution reactions can be performed on the phenyl groups. synthesisspotlight.com The directing effect of the pyrrole substituent will determine the position of substitution (ortho, meta, or para) on each phenyl ring.
Nitration, Halogenation, and Sulfonation: These reactions can introduce nitro, halo, and sulfonic acid groups onto the phenyl rings. The specific isomers formed will depend on the reaction conditions and the electronic nature of the pyrrole substituent.
Friedel-Crafts Reactions: Acyl and alkyl groups can be introduced onto the phenyl rings via Friedel-Crafts reactions.
Cross-Coupling Reactions: If one of the phenyl rings is pre-functionalized with a halide (e.g., bromine or iodine), it can participate in palladium-catalyzed cross-coupling reactions such as Suzuki or Stille couplings. This allows for the introduction of a wide variety of substituents, including other aryl groups, alkyl groups, and vinyl groups. nih.govmdpi.comrsc.orgsemanticscholar.orgacs.org
| Reaction Type | Reagents and Conditions | Modification |
| Nitration | HNO3/H2SO4 | Introduction of -NO2 groups on phenyl rings |
| Halogenation | Br2/FeBr3 or Cl2/FeCl3 | Introduction of -Br or -Cl on phenyl rings |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Formation of new C-C bonds on a halogenated phenyl ring |
Polymerization Reactions of Vinyl-Substituted Triphenylpyrroles
While there is no specific information available on the polymerization of vinyl-substituted this compound, the principles of vinyl polymerization can be applied to predict its behavior. researchgate.netnitech.ac.jpmdpi.comacs.orgacs.orgnih.govresearchgate.netnih.gov A vinyl group could be introduced onto one of the phenyl rings via a cross-coupling reaction. The resulting monomer could then be subjected to polymerization.
Radical Polymerization: Free-radical polymerization, initiated by agents like AIBN or benzoyl peroxide, is a common method for polymerizing vinyl monomers. The bulky triphenylpyrrole unit might introduce steric hindrance, affecting the rate of polymerization and the molecular weight of the resulting polymer. acs.orgresearchgate.netnih.govacs.org
Anionic and Cationic Polymerization: Depending on the electronic nature of the triphenylpyrrole substituent, anionic or cationic polymerization methods could also be employed. researchgate.netuni-bayreuth.denitech.ac.jpacs.orgnih.gov
Due to the steric bulk of the triphenylpyrrole moiety, the resulting polymers are expected to have high glass transition temperatures and be amorphous in nature. These properties could make them suitable for applications in materials science where thermal stability and rigidity are desired.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The efficient construction of polysubstituted pyrroles remains a priority in synthetic organic chemistry. rsc.org Future research on 2,3,5-Triphenyl-1H-pyrrol-1-ol will necessitate the development of novel synthetic routes that are not only efficient but also adhere to the principles of green and sustainable chemistry. nih.gov Traditional methods often suffer from harsh conditions or limited scope, prompting the exploration of modern catalytic and multicomponent strategies. organic-chemistry.org
Promising avenues include:
Multicomponent Reactions (MCRs): Isocyanide-based multicomponent reactions (I-MCRs) are powerful tools for rapidly assembling complex molecules in a single, atom-economical step. rsc.org Designing an MCR that incorporates the necessary phenyl-bearing precursors and an N-hydroxy amine equivalent could provide a highly efficient, one-pot route to the target scaffold.
Catalytic Cyclization Methods: The use of sustainable and inexpensive catalysts is a cornerstone of green chemistry. nih.gov Iron-catalyzed methodologies, which can proceed via hydrogen autotransfer processes, offer a sustainable approach to pyrrole (B145914) synthesis. organic-chemistry.orgacs.org Similarly, iridium-catalyzed reactions that utilize renewable alcohols as starting materials present an environmentally benign alternative. nih.gov Exploring these catalytic systems could lead to a practical and scalable synthesis.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful method for forging complex bonds. acs.org A strategy involving a cascade cyclization of appropriately designed precursors under photoredox conditions could offer a novel entry point to the triphenylpyrrole core. acs.org
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and facilitate scalability. researchgate.net Developing a flow-based synthesis would be a significant step towards the practical production of this compound and its derivatives.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| Isocyanide-Based MCRs | One-pot, high atom economy, rapid complexity generation. rsc.org | Direct assembly of the highly substituted core from simple precursors. |
| Iron Catalysis | Uses an inexpensive, earth-abundant, and sustainable metal. organic-chemistry.orgacs.org | Low-cost and environmentally friendly production pathway. |
| Photoredox Catalysis | Mild reaction conditions (room temp., visible light), high functional group tolerance. acs.org | Allows for the use of sensitive functional groups and complex starting materials. |
| Flow Chemistry | Enhanced safety, scalability, and precise control of reaction conditions. researchgate.net | Enables safer and more efficient large-scale production. |
Advanced Computational Modeling for Precise Reactivity and Property Prediction
Before significant resources are committed to laboratory synthesis and testing, advanced computational modeling can provide invaluable insights into the fundamental properties of this compound. These in silico methods can predict molecular structure, reactivity, and potential for specific applications, guiding future experimental work.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are essential for determining the optimized molecular geometry, electronic structure, and vibrational frequencies of the molecule. nih.govresearchgate.net This method can be used to calculate key chemical descriptors such as HOMO-LUMO energy gaps, which relate to the molecule's electronic properties and reactivity. nih.gov
Reactivity and Mechanistic Studies: Computational tools can elucidate reaction mechanisms and predict sites of reactivity. bohrium.com Analysis of the Molecular Electrostatic Potential (MEP) surface can identify electron-rich and electron-poor regions, predicting how the molecule will interact with electrophiles and nucleophiles. nih.gov Bond dissociation energies can also be calculated to understand the stability of the N-OH bond and predict potential radical-based reaction pathways. bohrium.com
Quantitative Structure-Activity Relationship (QSAR) and Docking: To explore the potential of this compound in medicinal chemistry, 2D- and 3D-QSAR modeling can be performed. nih.gov By comparing its computed properties to a database of known active molecules, these models can predict potential biological activities. nih.gov Furthermore, molecular docking simulations can be used to predict the binding affinity and conformation of the molecule within the active site of specific biological targets, such as enzymes or receptors. nih.govnih.gov
| Computational Method | Predicted Properties | Relevance for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, HOMO-LUMO gap, spectroscopic data (IR/NMR). nih.govresearchgate.net | Provides fundamental understanding of molecular structure and stability. |
| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites. nih.gov | Predicts chemical reactivity and intermolecular interaction sites. |
| Molecular Docking | Binding modes and affinity to biological targets. nih.gov | Assesses potential as a therapeutic agent by simulating interactions with proteins. |
| QSAR | Correlation of chemical structure with biological activity. nih.gov | Predicts potential bioactivity and guides the design of more potent derivatives. |
High-Throughput Experimentation and Screening for New Transformations
High-Throughput Experimentation (HTE) has revolutionized chemical research by enabling the rapid screening of numerous reaction conditions or substrates in parallel. acs.org Applying HTE to the this compound scaffold could dramatically accelerate the discovery of new reactions, optimized synthetic conditions, and novel derivatives with valuable properties.
Future HTE campaigns could focus on:
Reaction Optimization: Once a viable synthetic route is established, HTE can be used to rapidly optimize it by screening a wide array of catalysts, ligands, solvents, bases, and temperatures in a miniaturized format, minimizing the consumption of precious materials. domainex.co.uk
Late-Stage Functionalization: The three phenyl rings and the pyrrole core offer multiple sites for further chemical modification. HTE platforms are ideal for screening conditions for C-H activation or cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) to install new functional groups, thereby creating a library of derivatives for biological or materials screening. acs.orgacs.org
Discovery of Novel Transformations: The unique N-hydroxy functionality may enable novel reactivity. An HTE approach could be used to screen a diverse set of reagents and catalysts to discover new transformations unique to this class of compounds, potentially uncovering reactions that are not possible with standard N-H or N-alkyl pyrroles. Photochemical transformations, which are well-suited to HTE platforms, could be particularly fruitful. acs.org
| HTE Application | Variables to Screen | Desired Outcome |
|---|---|---|
| Synthesis Optimization | Catalysts, ligands, solvents, bases, temperature. domainex.co.uk | Increased reaction yield, reduced reaction time, improved sustainability. |
| Late-Stage Functionalization | Palladium catalysts, copper catalysts, photoredox catalysts, directing groups. acs.orgacs.org | A diverse library of derivatives with modified phenyl or pyrrole rings. |
| Discovery of New Reactions | Oxidants, reductants, transition metal catalysts, organocatalysts. | Novel chemical transformations involving the N-hydroxy-pyrrole core. |
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
Future integration of AI/ML could include:
Retrosynthetic Planning: Computer-Aided Synthesis Planning (CASP) tools, powered by machine learning, can analyze the structure of this compound and propose multiple viable synthetic routes. nih.govnih.gov These models are trained on vast reaction databases and can suggest novel or non-intuitive disconnections that a human chemist might overlook. nih.gov
Reaction Outcome and Condition Prediction: ML models can predict the likely outcome of a proposed reaction, including potential yields and side products. mdpi.com AI algorithms can also recommend optimal reaction conditions (e.g., solvent, temperature, catalyst), significantly reducing the need for extensive trial-and-error experimentation. preprints.org
De Novo Design of Derivatives: Generative AI models can design entirely new molecules with specific desired properties. nih.gov By using this compound as a starting point, these models could generate novel derivatives predicted to have enhanced biological activity, improved material properties, or greater synthetic accessibility. youtube.com
Automated Synthesis: AI-driven optimization can be coupled with robotic synthesis platforms to create fully automated workflows. oaepublish.com An AI could design a synthetic route, predict the optimal conditions, and then direct a robot to perform the synthesis and analysis, enabling rapid cycles of design, synthesis, and testing.
| AI/ML Application | Function | Impact on Research for this compound |
|---|---|---|
| Retrosynthesis (CASP) | Proposes synthetic pathways from target to starting materials. nih.govnih.gov | Accelerates the design of efficient and novel synthetic routes. |
| Forward Prediction | Predicts the products and yields of a given set of reactants and conditions. mdpi.com | Validates proposed synthetic steps and minimizes failed experiments. |
| Condition Optimization | Recommends optimal reaction parameters (catalyst, solvent, etc.). preprints.org | Reduces experimental effort and improves reaction efficiency and sustainability. |
| De Novo Design | Generates novel molecular structures with desired properties. nih.gov | Discovers new derivatives with potentially superior performance. |
Q & A
Basic: What are the standard synthetic routes for preparing 2,3,5-Triphenyl-1H-pyrrol-1-ol, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves multi-step procedures, such as coupling aryl groups to a pyrrole core using reagents like diazomethane or chloranil. For example, intermediates may be synthesized by reacting precursors in dichloromethane with diazomethane under controlled temperatures (–20°C to –15°C for 40–48 hours) . Purification often employs column chromatography (e.g., ethyl acetate/hexane, 1:4 ratio) or recrystallization from solvents like 2-propanol or methanol .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Structural validation relies on spectroscopic techniques:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm).
- FTIR : Confirms functional groups (e.g., O–H stretches at ~3200 cm⁻¹).
- HRMS : Verifies molecular ion peaks matching theoretical masses .
Data tables comparing observed vs. calculated spectral values (e.g., Rf values, melting points) are critical for reproducibility .
Advanced: How can reaction conditions be optimized to improve yields of this compound?
Methodological Answer:
Key variables include solvent polarity, temperature, and catalyst selection. For instance:
- Solvent : Xylene reflux (25–30 hours) enhances cyclization efficiency in analogous pyrrole derivatives .
- Catalysts : Triethylamine aids in sulfonation reactions by neutralizing acidic byproducts .
A comparative study of solvents (dichloromethane vs. xylene) and reaction times (24 vs. 48 hours) is recommended to identify optimal conditions.
Advanced: How should researchers resolve contradictions in spectral data or synthetic yields across studies?
Methodological Answer:
Contradictions may arise from impurities, solvent effects, or instrumentation variability. Strategies include:
- Replicating protocols : Ensure identical conditions (e.g., solvent ratios, drying agents like Na₂SO₄) .
- Cross-validation : Use multiple techniques (e.g., NMR coupled with HRMS) to confirm assignments .
- Error analysis : Quantify deviations (e.g., ±5% yield variability due to recrystallization efficiency) .
Advanced: What alternative synthetic routes exist for introducing substituents to the pyrrole core?
Methodological Answer:
Regioselective modifications can be achieved via:
- Electrophilic substitution : Sulfonation at the 3-position using sulfonyl chlorides .
- Cycloaddition reactions : Diazomethane-mediated ring expansion under cryogenic conditions .
Comparative studies of substituent effects (e.g., electron-withdrawing vs. donating groups) on reactivity are advised.
Advanced: How do purification methods (column chromatography vs. recrystallization) impact compound purity and yield?
Methodological Answer:
- Column chromatography : Higher resolution for complex mixtures but lower yields (e.g., 60–70% recovery) .
- Recrystallization : Better yields (80–90%) but limited to thermally stable compounds .
A hybrid approach (initial chromatography followed by recrystallization) may balance purity and efficiency.
Basic: What are the stability considerations for this compound during storage?
Methodological Answer:
Store under inert atmosphere (argon) at –20°C to prevent oxidation. Avoid prolonged exposure to light or moisture, which may degrade the hydroxyl group . Stability assays (TGA/DSC) can quantify decomposition thresholds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
